2-Benzylamino-2-M-tolylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylamino-2-M-tolylacetamide is a heterocyclic organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . It is characterized by the presence of a benzylamino group and a methylphenylacetamide moiety. This compound is primarily used in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-2-M-tolylacetamide typically involves the reaction of benzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylamino-2-M-tolylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the methylphenylacetamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino or methylphenylacetamide derivatives.
Scientific Research Applications
2-Benzylamino-2-M-tolylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylamino-2-M-tolylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Benzylamino-2-M-tolylacetic acid
- N-Benzyl-2-fluorophenylglycine
- N-Benzyl-3-fluorophenylglycine
Comparison: 2-Benzylamino-2-M-tolylacetamide is unique due to its specific structural features, such as the presence of both benzylamino and methylphenylacetamide groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
271583-50-7 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(benzylamino)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12-6-5-9-14(10-12)15(16(17)19)18-11-13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H2,17,19) |
InChI Key |
IPBCAHHPJSZJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.